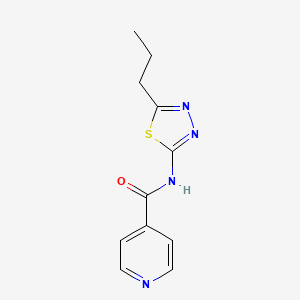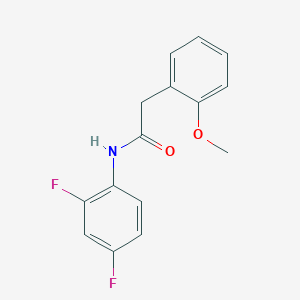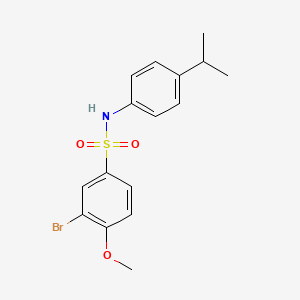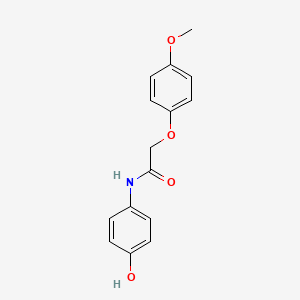![molecular formula C17H13N3O2 B6141485 N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide](/img/structure/B6141485.png)
N'-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” is a chemical compound with the molecular formula C17H13N3O2 . It has been used in combination with other chemicals to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes .
Molecular Structure Analysis
The molecular structure of “N’-[(2-hydroxy-1-naphthyl)methylene]isonicotinohydrazide” is influenced by intramolecular N-H⋯O hydrogen bonds . In the crystal, intermolecular N-H⋯O and O-H⋯O hydrogen bonds are observed as well as π-π interactions .Mecanismo De Acción
Target of Action
AS8351, also known as (e)-n’-((2-hydroxynaphthalen-1-yl)methylene)isonicotinohydrazide, is a small-molecule inhibitor of lysine demethylase 5B (JARID1B or KDM5B) . This enzyme is involved in the demethylation of Lys4 of histone H3 , playing a crucial role in gene expression and cell fate decisions .
Mode of Action
AS8351 interacts with its target, JARID1B, by inhibiting its activity . This inhibition results in the sustained presence of methyl groups on Lys4 of histone H3 . The methylation status of histones is a key factor in the regulation of gene expression, and thus, the inhibition of JARID1B by AS8351 can lead to changes in the expression of certain genes .
Biochemical Pathways
The primary biochemical pathway affected by AS8351 is the histone methylation pathway . By inhibiting JARID1B, AS8351 prevents the demethylation of histone H3 at Lys4 . This can lead to changes in the chromatin structure and subsequently alter gene expression . The altered gene expression can have downstream effects on various cellular processes, including cell proliferation, migration, and apoptosis .
Pharmacokinetics
AS8351 is supplied as a lyophilized powder and is soluble in DMSO, ethanol, and DMF . It is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency
Result of Action
The inhibition of JARID1B by AS8351 has been shown to have significant effects on cellular processes. For instance, in breast cancer cells, AS8351 treatment inhibited cell proliferation and migration . It also reversed epithelial-mesenchymal transition and decreased fatty acid synthase and ATP citrate lyase protein levels . In Ewing sarcoma (EWS) cells, AS8351 reduced cell proliferation and increased apoptosis and cell cycle arrest .
Action Environment
The action of AS8351 can be influenced by various environmental factors. For example, the stability of the compound can be affected by temperature and the presence of moisture . Additionally, the efficacy of AS8351 can be influenced by the concentration of the compound and the length of treatment . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HINH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. HINH has also been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using HINH in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, HINH has a relatively short half-life, which may limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on HINH. One area of interest is the development of HINH-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the development of HINH-based drugs for the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, there is potential for the use of HINH as a diagnostic tool for tuberculosis, as it has been shown to have high specificity and sensitivity for detecting the presence of Mycobacterium tuberculosis. Finally, further research is needed to elucidate the exact mechanism of action of HINH and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
HINH can be synthesized by the condensation reaction between isoniazid and 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
HINH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. HINH has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells. Additionally, HINH has been found to have anti-microbial activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
Análisis Bioquímico
Biochemical Properties
(E)-N’-((2-Hydroxynaphthalen-1-yl)methylene)isonicotinohydrazide exhibits unique properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms . These properties make it a potential candidate for various biochemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Molecular Mechanism
The molecular mechanism of action of (E)-N’-((2-Hydroxynaphthalen-1-yl)methylene)isonicotinohydrazide is complex and involves both AIE and TICT mechanisms . These mechanisms may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)

![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)

![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)

![N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)